molecular formula C8H4N2O B1211158 4-Isocyanatobenzonitrile CAS No. 40465-45-0

4-Isocyanatobenzonitrile

Cat. No. B1211158
CAS RN: 40465-45-0
M. Wt: 144.13 g/mol
InChI Key: TVSXDZNUTPLDKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Isocyanatobenzonitrile-related compounds involves several innovative methods, including the aminocyanation of arynes, which allows for the chemoselective incorporation of amino and cyano groups. This process is facilitated by the cleavage of inert N-CN bonds, yielding 1,2-bifunctional aminobenzonitriles, which are precursors to many important derivatives and pharmaceuticals (Rao & Zeng, 2014).

Molecular Structure Analysis

The molecular structure of 4-Isocyanatobenzonitrile derivatives is characterized by their ability to form stable complexes with other molecules. For instance, 4-aminobenzonitrile, a related compound, forms complexes with water, showcasing different hydrogen-bonded conformers. These structures provide insights into the intermolecular interactions and stability of such complexes (Sakota et al., 2002).

Chemical Reactions and Properties

4-Isocyanatobenzonitrile undergoes various chemical reactions that highlight its reactivity and versatility. The carbenic behavior of isocyanoamines, generated from the flash pyrolysis of certain precursors, illustrates the dynamic chemistry of isocyanate-related compounds, leading to rearrangements and the formation of new structures such as cyanamides and indazoles (Reichen & Wentrup, 1976).

Physical Properties Analysis

The physical properties of 4-Isocyanatobenzonitrile derivatives are influenced by their molecular structure. The synthesis and study of ester derivatives of hydroxybenzonitriles, for example, reveal the impact of molecular modifications on liquid-crystal transition temperatures, demonstrating the role of molecular design in determining the physical properties of these compounds (Kelly & Schad, 1984).

Chemical Properties Analysis

The chemical properties of 4-Isocyanatobenzonitrile and its derivatives are defined by their functional groups and reactivity. The conversion of hydroxybenzonitriles into oxyanions and the subsequent spectral and structural changes offer a window into the chemical behavior and reactivity of these compounds, providing a basis for further chemical transformations (Georgieva et al., 2004).

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Isocyanatobenzonitrile is utilized in the synthesis of bioactive molecules. A study by Kardile and Kalyane (2010) demonstrated the preparation of thiomorpholine derivatives using 4-thiomorpholin-4ylbenzonitrile, which is derived from a reaction involving 4-isocyanatobenzonitrile. These derivatives showed promising antimicrobial activity (Kardile & Kalyane, 2010).

Thermophysical Properties

Jiménez et al. (2002) conducted a thermophysical study of nitrobenzonitriles, including 4-isocyanatobenzonitrile. They measured temperatures, enthalpies, and entropies of fusion processes for these compounds, providing valuable data for scientific research involving thermal properties of 4-isocyanatobenzonitrile (Jiménez et al., 2002).

Energetic and Structural Studies

The energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, were investigated by Ribeiro da Silva et al. (2012). Their research provided insights into the standard molar enthalpies of formation and vapor-pressure studies, contributing to the understanding of the electronic properties of these compounds (Ribeiro da Silva et al., 2012).

Anti-inflammatory and Analgesic Activities

Sondhi et al. (2005) explored the synthesis of mono, bi, and tricyclic pyrimidine derivatives using 4-isocyanatobenzonitrile. Their study evaluated the anti-inflammatory and analgesic activities of these compounds, revealing significant biological effects at certain dosages (Sondhi et al., 2005).

Corrosion Inhibition Studies

Chaouiki et al. (2018) synthesized benzonitrile derivatives, including 4-isocyanatobenzonitrile, to evaluate their effectiveness as corrosion inhibitors for mild steel. Their results demonstrated excellent inhibition properties, contributing to industrial applications in corrosion prevention (Chaouiki et al., 2018).

Coordination Chemistry

Hu et al. (1996) studied tungsten complexes containing 4-isocyanatobenzonitrile. Their research provided valuable data on the coordination chemistry of these compounds, revealing insights into the electronic properties of the metal centers involved (Hu et al., 1996).

properties

IUPAC Name

4-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSXDZNUTPLDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068230
Record name Benzonitrile, 4-isocyanato-
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl isocyanate

CAS RN

40465-45-0
Record name 4-Cyanophenyl isocyanate
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Record name 4-Cyanophenyl isocyanate
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Record name Benzonitrile, 4-isocyanato-
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Record name Benzonitrile, 4-isocyanato-
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Record name 4-isocyanatobenzonitrile
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Record name 4-CYANOPHENYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
XF Cheng, EB Shi, X Hou, SG Xia… - Chemistry–An Asian …, 2017 - Wiley Online Library
… After that, 4-isocyanatobenzonitrile (1212 μL, 6.6 mmol) was added dropwise to the mixture under nitrogen gas at 0 C. The reaction mixture was stirred at this temperature for 5 h and …
Number of citations: 21 onlinelibrary.wiley.com
B Zhang, YF Zhao, X Zhai, WJ Fan, JL Ren… - Chinese Chemical …, 2012 - Elsevier
… The commercially available 4-aminobezo-nitrile reacted with triphosgene in dioxane to obtain 4-isocyanatobenzonitrile 3. Subsequent treatment of 3 with different substituted anilines …
Number of citations: 24 www.sciencedirect.com
B Zhang, Y Zhao, X Zhai, L Wang, J Yang… - Chemical and …, 2012 - jstage.jst.go.jp
… The commercially available 4-aminobezonitrile reacted with triphosgene in dioxane to obtain 4-isocyanatobenzonitrile 3, which was treated with different substituted anilines to get …
Number of citations: 32 www.jstage.jst.go.jp
K Salasinska, M Borucka, M Leszczyńska… - Journal of Thermal …, 2017 - Springer
… Moreover, during decomposition of the foam PURO 8, the substances 1,2-benzenedicarbonitrile, piperonylonitrile and 4-isocyanatobenzonitrile were produced, not detected in other …
Number of citations: 45 link.springer.com
X Zhai, Q Huang, N Jiang, D Wu, H Zhou, P Gong - Molecules, 2013 - mdpi.com
… Commercially available 4-aminobenzonitrile reacted with triphosgene in dioxane at 80 C for 24 h to give 4-isocyanatobenzonitrile (5) as a colorless oil. Compound 5 was treated with …
Number of citations: 19 www.mdpi.com
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
R Dopart, SS Immadi, D Lu, DA Kendall - Current Therapeutic Research, 2020 - Elsevier
… The biphenyl urea 12a was synthesized from N-(3-aminophenyl)acetamide 11a (0.050 g, 0.33 mmol) and 4-isocyanatobenzonitrile 5 (0.056 g, 0.39 mmol) in 8 mL anhydrous …
Number of citations: 5 www.sciencedirect.com
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
… Following the general procedure for preparation of ureas from isocyanates, 23 was obtained from amine (R)-5a and 4-isocyanatobenzonitrile in 96% yield. H NMR (400 MHz, MeOH-d 4 …
Number of citations: 39 pubs.acs.org
L Zhu, Y Li, L Qiu, M Su, X Wang, C Xia, Y Qu… - …, 2013 - Wiley Online Library
The worldwide prevalence of diabetes has spurred numerous studies on the development of new antidiabetic medicines. As a result, dipeptidyl peptidase IV (DPP4) has been …
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
… The compound 8p was prepared from 3-(4-(azetidin-1-yl)pyrimidin-2-yl)benzenamine 19g (148.8 mg, 0.66 mmol) and 4-isocyanatobenzonitrile 13d (109.8 mg, 0.72 mmol) according to …
Number of citations: 42 pubs.acs.org

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